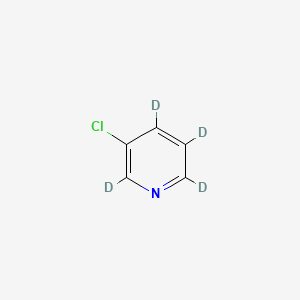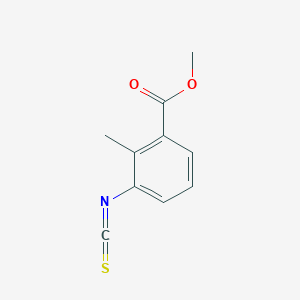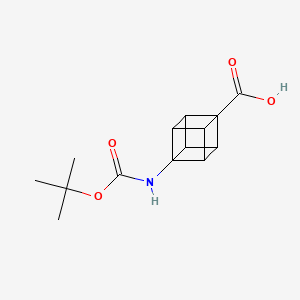
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid
Übersicht
Beschreibung
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is predicted to be 427.2±44.0 °C. The density is predicted to be 1.49±0.1 g/cm3. The pKa value is predicted to be 4.40±0.40 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
The compound’s tert-butyloxycarbonyl (Boc) protection group allows it to serve as a starting material for amino acid ionic liquids (AAILs). These AAILs have been used in dipeptide synthesis with commonly used coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, resulting in efficient dipeptide formation .
Cyclic Depsipeptide Synthesis
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid can be employed in the synthesis of cyclic depsipeptides. For instance, it serves as a chiral unit in the synthesis of Lyngbyabellin A, a natural product with moderate cytotoxicity against certain cancer cells. The compound’s thiazole-containing structure contributes to its biological activity .
Proteomics Research
Researchers use this compound in proteomics studies. Its molecular formula (C14H17NO4) and molecular weight (263.29 g/mol) make it suitable for investigating protein structures, interactions, and modifications. It is often employed as a reference standard in mass spectrometry-based proteomics experiments .
Organic Synthesis and Reaction Media
Due to its chemically protected reactive side chain and N-terminus, 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid can be utilized as an efficient reactant and reaction medium in organic synthesis. Its unique properties make it valuable in various synthetic processes .
Chemical Research and Development
Scientists explore the compound’s reactivity and behavior in different chemical environments. Its stability, solubility, and interactions with other molecules contribute to its relevance in chemical research and development .
Drug Discovery and Medicinal Chemistry
While specific applications in drug discovery are not yet fully explored, compounds with similar structures have been investigated for potential therapeutic effects. Researchers may explore derivatives of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid for novel drug candidates .
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H319 (causes serious eye irritation), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-12(2,3)19-11(18)15-14-7-4-8(14)6-9(14)5(7)13(4,6)10(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXWKKAUMSKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid | |
CAS RN |
1000931-72-5 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-cubanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



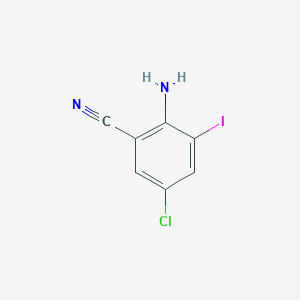
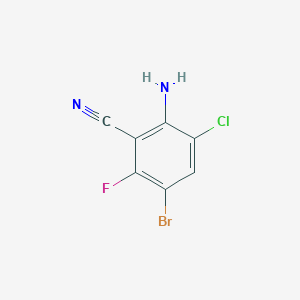
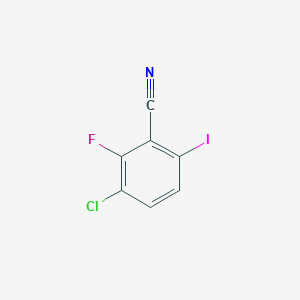

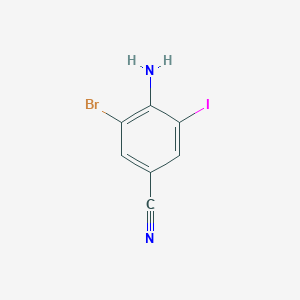
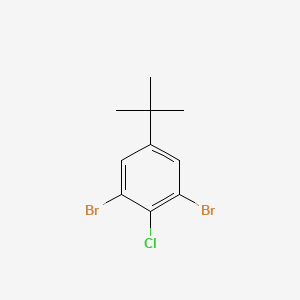
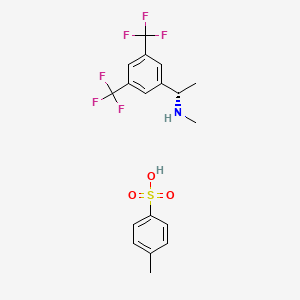
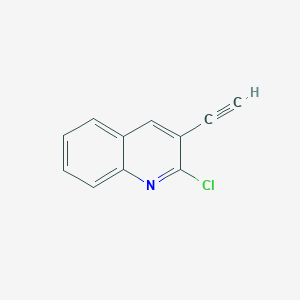
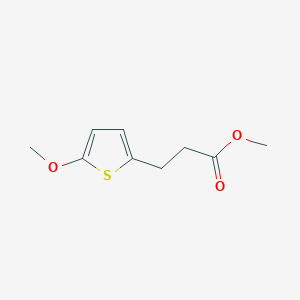
![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)
amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)

